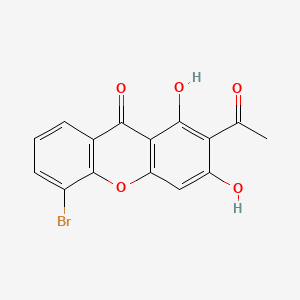

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one

Description

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one is a brominated and acetylated derivative of the xanthone core structure (dibenzo-γ-pyrone). Xanthones are renowned for their pharmacological activities, including antioxidant, antitumor, and anti-inflammatory properties . The parent compound, 1,3-dihydroxy-9H-xanthen-9-one (C₁₃H₁₀O₄, MW 228.20), serves as a scaffold for synthesizing derivatives with enhanced bioactivity or modified physicochemical properties .

In this derivative, bromination at position 5 and acetylation at position 2 introduce steric and electronic effects that influence molecular interactions and stability. Bromination typically enhances lipophilicity and binding affinity to biomolecular targets, while the acetyl group may modulate solubility and metabolic stability .

Properties

CAS No. |

125246-74-4 |

|---|---|

Molecular Formula |

C15H9BrO5 |

Molecular Weight |

349.13 g/mol |

IUPAC Name |

2-acetyl-5-bromo-1,3-dihydroxyxanthen-9-one |

InChI |

InChI=1S/C15H9BrO5/c1-6(17)11-9(18)5-10-12(14(11)20)13(19)7-3-2-4-8(16)15(7)21-10/h2-5,18,20H,1H3 |

InChI Key |

SVBQBKHIZWODHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2=O)C=CC=C3Br)O |

Origin of Product |

United States |

Preparation Methods

Heck Reaction-Based Synthesis

One of the most effective strategies involves Heck reactions between brominated chromen-4-one derivatives and styrenes or related alkenes. This approach allows the formation of the xanthenone skeleton with aryl substituents at the 2 and 3 positions, which can be further functionalized.

- Starting from 3-bromo-2-methyl-4H-chromen-4-one, Heck coupling with styrenes yields (E)-2-methyl-3-styryl-4H-chromen-4-ones.

- These intermediates undergo aldol condensation with benzaldehyde derivatives to form distyryl chromenones.

- Subsequent electrocyclization and oxidation steps afford the 2,3-diaryl-9H-xanthen-9-ones, which can be selectively brominated and acetylated to introduce the 5-bromo and 2-acetyl groups, respectively.

This method is advantageous due to its modularity and the ability to introduce diverse substituents, although some steps require careful optimization to avoid low yields or degradation of sensitive intermediates.

Aldol Condensation and Baker–Venkataraman Rearrangement

An alternative route involves the preparation of 2-acetylphenyl cinnamates, which undergo Baker–Venkataraman rearrangement to form hydroxyaryl ketones. These intermediates are then subjected to bromination and cyclization using phenyltrimethylammonium tribromide to yield the brominated xanthenone core.

- The cinnamates are synthesized from acetophenones and cinnamic acid derivatives.

- Rearrangement and bromination steps are performed in one-pot procedures to improve efficiency.

- This method allows for the introduction of hydroxyl and acetyl groups in specific positions, facilitating the synthesis of 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one.

Functional Group Modification of Preformed Xanthones

Starting from a-mangostin or related polyhydroxylated xanthones, selective chemical modifications can introduce acetyl and bromo substituents.

- Phenolic hydroxyl groups at positions 1 and 3 can be selectively modified by controlling reaction conditions, such as O-alkylation or acetylation using acetic anhydride and catalysts like DMAP.

- Bromination at the 5-position can be achieved using brominating agents under controlled conditions to avoid over-substitution.

- These modifications are typically carried out in organic solvents like acetone with bases such as potassium carbonate, followed by purification via column chromatography.

This approach is useful for late-stage functionalization and derivatization of complex xanthone scaffolds.

| Method | Key Steps | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Heck Reaction-Based Synthesis | Heck coupling → Aldol condensation → Cyclization → Bromination/Acetylation | Modular, allows diverse substituents | Requires optimization, sensitive intermediates | Moderate to High (40-80%) |

| Aldol Condensation + Rearrangement | Cinnamate synthesis → Baker–Venkataraman rearrangement → Bromination/Cyclization | One-pot bromination, regioselective | Multi-step, requires careful control | Moderate (30-70%) |

| Functional Group Modification | Selective acetylation and bromination of preformed xanthones | Late-stage modification, selective | Limited to available xanthone precursors | High (70-85%) |

- The Heck reaction conditions are critical; palladium catalysts such as tetrakis(triphenylphosphane)palladium(0) are commonly used, with reaction times around 18-48 hours to ensure complete conversion.

- Aldol condensation steps require excess base (e.g., 4 equivalents) and prolonged reaction times (up to 48 hours) for optimal yields.

- Bromination using phenyltrimethylammonium tribromide offers mild conditions that minimize side reactions and degradation of hydroxyl groups.

- Selective acetylation of phenolic hydroxyls is influenced by intramolecular hydrogen bonding, especially at the C-1 position, necessitating controlled reaction conditions to avoid over-acetylation or undesired substitution.

- Purification typically involves silica gel chromatography, with UV detection and staining (e.g., 10% H2SO4 in ethanol) to isolate pure compounds.

The preparation of this compound is achieved through sophisticated synthetic routes involving Heck coupling, aldol condensation, rearrangement reactions, and selective functional group modifications. Each method offers distinct advantages depending on the starting materials and desired substitution patterns. Optimization of reaction conditions and purification techniques is essential to obtain high-purity products suitable for further biological and chemical studies.

This comprehensive understanding of preparation methods supports the development of this compound for potential pharmacological applications and further chemical derivatization.

Chemical Reactions Analysis

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Xanthones, including 2-acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one, have been studied for their potential anticancer properties. Research indicates that xanthone derivatives can inhibit the growth of various cancer cell lines. A study highlighted that certain xanthones exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

Mechanism of Action

The anticancer activity is often attributed to the ability of xanthones to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance, studies have shown that xanthones can affect the expression of genes involved in cell cycle regulation and apoptosis .

Table 1: Anticancer Activity of Xanthones

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 42.8 | |

| Doxorubicin | MCF-7 | 0.034 | |

| Other Xanthone Derivatives | Various | Varies |

Antioxidant Properties

Xanthones are known for their antioxidant activities, which can protect cells from oxidative stress. This property is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The compound this compound has been shown to exhibit strong radical scavenging activity in vitro .

Anti-inflammatory Effects

Research indicates that xanthones can modulate inflammatory responses. The compound has been studied for its potential to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, it has been shown to decrease the expression of TNF-alpha and IL-6 in cell cultures .

Case Study 1: Anticancer Efficacy

In a study conducted on various xanthone derivatives, including this compound, researchers evaluated their effects on MCF-7 breast cancer cells. The results indicated that this compound significantly reduced cell viability at concentrations as low as 42.8 µM, demonstrating its potential as a therapeutic agent against breast cancer .

Case Study 2: Antioxidant Activity

Another study focused on the antioxidant capabilities of xanthone derivatives revealed that compounds similar to this compound effectively scavenged free radicals in vitro, thus providing protective effects against oxidative damage .

Mechanism of Action

The mechanism of action of 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. The presence of 1,3-dihydroxy groups and electron-withdrawing groups in the opposite ring enhances its biological activity . It can inhibit specific enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Halogenated Derivatives

- 2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one (C₁₃H₇Br₂O₄): Bromination at positions 2 and 4 enhances steric bulk and electron-withdrawing effects. Synthesized via N-bromosuccinimide (NBS) in CCl₄, yielding crystals with confirmed NMR and X-ray structures .

8-Fluoro-1,3-dihydroxy-9H-xanthen-9-one (C₁₃H₇FO₄):

*Calculated based on C₁₅H₉BrO₅.

Alkoxy and Acylated Derivatives

2-(3-Bromopropoxy)-9H-xanthen-9-one (C₁₆H₁₃BrO₃):

1-Hydroxy-3-(hex-5-en-1-yloxy)-9H-xanthen-9-one (C₁₉H₁₈O₄):

Mixed Halogenation and Functionalization

- 3-Bromo-1-chloro-4-((4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino)-9H-xanthen-9-one (C₁₆H₇BrCl₂N₂O₂S₂): Combines bromo, chloro, and dithiazole groups for diverse reactivity. Synthesized via Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) in CH₂Cl₂ .

Physicochemical Properties

Biological Activity

2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one is a xanthone derivative notable for its unique structural features, including an acetyl group at the 2-position, a bromine atom at the 5-position, and hydroxyl groups at the 1 and 3 positions. This compound belongs to a class of polyhydroxylated xanthones recognized for their diverse biological activities and therapeutic potential. The molecular formula of this compound is C₁₃H₉BrO₄, and its structural characteristics enhance its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to its functional groups. The hydroxyl groups facilitate hydrogen bonding and nucleophilic attacks, while the acetyl group can undergo hydrolysis or condensation reactions. Additionally, the presence of bromine allows for nucleophilic substitution reactions, making this compound versatile for further chemical modifications.

Biological Activities

Research indicates that xanthone derivatives, including this compound, exhibit a range of biological activities:

- Antioxidant Activity : Xanthones are known for their ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

- Antimicrobial Properties : Studies have demonstrated that xanthone derivatives show significant activity against various bacterial and fungal strains. For instance, compounds similar to this compound have been tested against multi-drug resistant strains .

- Anticancer Effects : Research has shown that certain xanthones can inhibit cancer cell proliferation by interacting with specific cellular pathways and enzymes involved in tumor growth .

Comparative Biological Activity

A comparative analysis of similar compounds highlights the unique biological activity of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Mangostin | Contains multiple hydroxyl groups | Antioxidant, anticancer |

| Alpha-mangostin | Similar structure but different substitutions | Antimicrobial, anti-inflammatory |

| 1,3-Dihydroxyxanthone | Lacks bromine substitution | Antioxidant |

| 2-Acetyl-5-bromo-xanthone | Unique bromination and acetylation patterns | Enhanced biological activity |

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of xanthone derivatives:

- Antioxidant Studies : One study assessed the mitochondrial antioxidant activity of related compounds in macrophage cells stimulated by rotenone. The results indicated a significant reduction in reactive oxygen species production when treated with these compounds .

- Antimicrobial Testing : A library of synthesized xanthones was tested against various bacterial and fungal strains. Results showed that certain derivatives exhibited potent inhibitory effects on dermatophyte strains with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

- Cancer Cell Proliferation : Research has demonstrated that xanthone derivatives can inhibit specific signaling pathways involved in cancer progression. For instance, compounds similar to this compound were shown to interfere with pathways critical for cell survival in cancerous cells .

Q & A

Basic: What synthetic methodologies are effective for introducing bromine substituents into the xanthenone scaffold?

Answer: Bromination of xanthenone derivatives is commonly achieved using N-bromosuccinimide (NBS) in inert solvents like CCl₄. For example, 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one was synthesized by reacting 1,3-dihydroxyxanthen-9-one with NBS in CCl₄ at room temperature for 24 hours, followed by recrystallization from methanol to yield pure crystals . Key variables include solvent polarity, reaction time, and stoichiometry of NBS. NMR spectroscopy (e.g., ¹H and ¹³C) is critical for confirming substitution patterns, as seen in the δ 13.63 ppm singlet for the hydroxyl proton in DMSO-d₆ .

Basic: How is X-ray crystallography applied to confirm the molecular structure and conformation of brominated xanthenones?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution data on molecular geometry. For 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one, SC-XRD revealed near-planar geometry (dihedral angle between benzene rings: 1.1°) and intramolecular O–H⋯O hydrogen bonding between the hydroxyl and carbonyl groups, stabilizing the planar conformation . Refinement parameters (R factor = 0.034, data-to-parameter ratio = 12.3) ensure structural accuracy. This method is indispensable for resolving regiochemistry and validating synthetic outcomes .

Advanced: How do intramolecular hydrogen bonds and crystal packing influence the physicochemical properties of brominated xanthenones?

Answer: Intramolecular hydrogen bonds (e.g., O–H⋯O) reduce molecular flexibility, enhancing planarity and π-π stacking in the solid state. In 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one, this planar conformation facilitates intermolecular C=O⋯H–O hydrogen bonding, forming chains along the b-axis . Such interactions affect solubility, melting points, and spectroscopic properties. Computational studies (e.g., DFT) can quantify bond strengths, while SC-XRD data guide correlations between packing motifs and material stability .

Advanced: What strategies resolve discrepancies between predicted and observed NMR chemical shifts in substituted xanthenones?

Answer: Discrepancies arise from electron-withdrawing/donating effects, solvent interactions, or hydrogen bonding. For example, the hydroxyl proton in 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one appears as a singlet at δ 13.63 ppm due to strong deshielding from adjacent bromine and carbonyl groups . To address mismatches:

- Compare experimental shifts with computational predictions (e.g., DFT or machine learning models).

- Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent effects.

- Analyze coupling patterns to identify substituent-induced splitting .

Advanced: How can molecular docking studies be designed to evaluate the bioactivity of novel xanthenone derivatives?

Answer: Molecular docking requires:

Protein Preparation : Retrieve target structures (e.g., enzymes) from the PDB and optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformers of the xanthenone derivative (e.g., 2-Acetyl-5-bromo-1,3-dihydroxy-9H-xanthen-9-one) and assign partial charges.

Docking Simulations : Use software like AutoDock Vina to predict binding poses and affinity scores.

Validation : Compare results with known inhibitors or mutagenesis data. For example, alkoxy-substituted xanthenones showed α-glucosidase inhibition via hydrophobic interactions in the active site .

Advanced: How can regioselectivity challenges in bromination reactions of polyhydroxyxanthenones be addressed?

Answer: Regioselectivity depends on directing groups. Hydroxyl groups at positions 1 and 3 in 1,3-dihydroxyxanthen-9-one direct bromination to positions 2 and 4 via electrophilic aromatic substitution . For alternative substitution patterns (e.g., 5-bromo):

- Use protective groups (e.g., acetyl) to block reactive sites.

- Adjust reaction conditions (e.g., temperature, solvent polarity) to favor kinetic vs. thermodynamic control.

- Employ computational tools (e.g., Fukui indices) to predict reactive positions .

Basic: What purification techniques are recommended for brominated xanthenone derivatives?

Answer: Recrystallization from polar aprotic solvents (e.g., methanol) effectively removes unreacted starting materials and byproducts, as demonstrated for 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one . Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is suitable for non-crystalline products. Purity is confirmed via HPLC (>95% area) and melting point analysis .

Advanced: How do substituent effects influence the electronic spectra and photophysical properties of brominated xanthenones?

Answer: Bromine’s heavy atom effect enhances spin-orbit coupling, increasing intersystem crossing rates and fluorescence quenching. For 2,4-dibromo derivatives, UV-Vis spectra show bathochromic shifts due to extended conjugation and reduced HOMO-LUMO gaps. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while TD-DFT calculations correlate substituent positions with absorption maxima .

Basic: What safety protocols are critical when handling brominated xanthenones in the laboratory?

Answer: Key protocols include:

- Use fume hoods to avoid inhalation of toxic vapors (e.g., CCl₄).

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store compounds in airtight containers away from ignition sources (flash point considerations) .

- Dispose of waste via approved hazardous waste channels .

Advanced: What analytical workflows integrate spectroscopic and computational data to characterize novel xanthenone derivatives?

Answer: A multi-technique approach is essential:

SC-XRD : Resolve molecular geometry and packing.

NMR/IR : Assign functional groups and substitution patterns.

Mass Spectrometry : Confirm molecular weight and fragmentation pathways.

DFT Calculations : Predict NMR shifts, vibrational modes, and electronic properties.

Data Cross-Validation : Compare experimental and computational results to identify anomalies (e.g., tautomerism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.